molecular formula C16H18N4O3 B11290665 N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11290665
M. Wt: 314.34 g/mol
InChI Key: ATMLCFFPYHLGAB-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative featuring a complex fused pyrido-pyrrolo-pyrimidine core. This compound is characterized by a methyl group at position 1 of the pyrimidine ring and a 3-methoxypropyl substituent on the carboxamide nitrogen. These methods typically involve refluxing intermediates in methanol or ethanol with catalytic triethylamine, followed by recrystallization.

Key structural motifs include:

  • 1-Methyl group: Reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ).
  • 4-Oxo moiety: A common feature in bioactive pyridopyrrolopyrimidines, often critical for hydrogen bonding in target interactions .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(3-methoxypropyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-19-12(15(21)17-7-5-9-23-2)10-11-14(19)18-13-6-3-4-8-20(13)16(11)22/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,17,21)

InChI Key

ATMLCFFPYHLGAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . The compound may also interact with enzymes, peptides, and metabolites, exerting its effects through multiple mechanisms, including the arrest of the cell cycle and induction of apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key analogs and their properties, derived from experimental data in the evidence:

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound :
1-Methyl, N-(3-methoxypropyl)
Not explicitly reported* Hypothesized to balance solubility (methoxypropyl) and steric accessibility (methyl). No direct bioactivity reported.
1-(3-Methoxypropyl)-9-methyl-4-oxo-...-carboxylic acid (4d) C₁₆H₁₇N₃O₄ 316.1 MP: 215–217°C; ^1H NMR confirms methoxypropyl and methyl groups. Moderate yield (64%). No bioactivity reported.
N-[3-(Imidazolyl)propyl]-1-benzyl-9-methyl-...-carboxamide Inhibits M. tuberculosis (MIC: 20 mg/mL). Binds Ag85C via NMR-confirmed interactions. Demonstrates substituent-driven antimycobacterial activity.
1-(3-Methoxypropyl)-4-oxo-N-propyl-...-carboxamide C₁₈H₂₂N₄O₃ 342.4 Commercial availability noted (MolPort-002-848-576). Propyl chain may reduce solubility vs. methoxypropyl.
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-...-carboxamide C₂₄H₂₆N₄O₃ 418.5 Higher molecular weight due to aromatic substituent. Potential for enhanced lipophilicity and membrane permeability.
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-...-carboxamide Aryl substituents (dimethoxyphenyl) may improve target affinity in kinase inhibition but reduce solubility.

Note: The target compound’s molecular formula is inferred as C₁₇H₂₀N₄O₃ (core: C₁₁H₈N₃O + 1-methyl: C₁H₃ + carboxamide: C₅H₉NO).

Substituent Effects on Physicochemical Properties

  • Methoxypropyl vs. Alkyl/Aryl Groups: Methoxypropyl (e.g., ) improves aqueous solubility due to the ether oxygen’s polarity .
  • Methyl vs. 1-Benzyl () introduces bulk, which may improve selectivity but reduce bioavailability .

Biological Activity

N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its complex structure contributes to a variety of biological activities that are of significant interest in pharmacological research. This article provides an overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Molecular Characteristics

  • Molecular Formula : C19H24N4O3
  • Molecular Weight : 356.426 g/mol
  • CAS Number : 724738-97-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways and molecular targets. Research indicates that it may exhibit:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. The compound's ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes has been documented.

The mechanism by which this compound exerts its anti-inflammatory effects is believed to involve the inhibition of COX enzymes, particularly COX-2, leading to a decrease in prostaglandin E2 (PGE2) production.

Data Table: COX-2 Inhibition Comparison

CompoundCOX-2 IC50 (μM)Comparison DrugComparison Drug IC50 (μM)
N-(3-methoxypropyl)-1-methyl...11.60Indomethacin9.17
Another Pyrimidine Derivative8.23Indomethacin9.17
Yet Another Derivative9.47Indomethacin9.17

Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

In vitro studies have shown that this compound can effectively arrest the cell cycle in the mitotic phase, leading to cell death similar to established kinesin spindle protein inhibitors.

Case Study

Clinical trials involving related compounds have indicated significant tumor reduction rates in patients with specific cancers when treated with pyrimidine derivatives.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Research Findings

Further investigations are required to elucidate the specific targets involved in its antimicrobial action.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Modifications in the chemical structure can significantly influence its biological activity:

  • Substitution Patterns : Variations in substituents on the pyrimidine ring can enhance or diminish anti-inflammatory and anticancer activities.
  • Functional Groups : The presence of methoxy and isopropyl groups has been shown to improve solubility and bioavailability.

Summary of Properties

PropertyDetails
IUPAC NameN-(3-methoxypropyl)-1-methyl-4-oxo...
Density1.33 ± 0.1 g/cm³ (Predicted)
pKa14.88 ± 0.20 (Predicted)

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